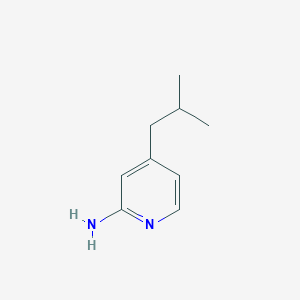

2-Pyridinamine, 4-(2-methylpropyl)-

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)5-8-3-4-11-9(10)6-8/h3-4,6-7H,5H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJJHRUBJUNVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 2 Pyridinamine, 4 2 Methylpropyl and Its Analogues

Direct Synthesis Approaches to 2-Aminopyridines

The direct formation of the 2-aminopyridine (B139424) scaffold, incorporating the 4-(2-methylpropyl) substituent, can be achieved through several established and modern synthetic methods.

Chichibabin Amination and Derivatives

The Chichibabin reaction is a classic and direct method for the amination of pyridines to their 2-amino derivatives using sodium amide (NaNH₂) or potassium amide (KNH₂). nih.govscientificupdate.com The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amide anion attacks the electron-deficient C2 position of the pyridine (B92270) ring. scientificupdate.com For the synthesis of 2-pyridinamine, 4-(2-methylpropyl)-, this would involve the direct amination of 4-(2-methylpropyl)pyridine.

The reaction is typically carried out at elevated temperatures in inert solvents like xylene or N,N-dimethylaniline, or at lower temperatures in liquid ammonia (B1221849). nih.govscientificupdate.com The presence of the electron-donating 4-isobutyl group can influence the reaction rate and may lead to side reactions, such as dimerization. For instance, the amination of 4-tert-butylpyridine, a structurally similar compound, has been shown to yield a significant amount of the corresponding 2,2'-bipyridine dimer alongside the desired 2-amino product.

Recent advancements in the Chichibabin reaction include the use of a NaH-iodide composite, which allows for milder reaction conditions and can be applied to the amination of pyridines with primary alkylamines. ntu.edu.sg

Table 1: Chichibabin Amination Variants

| Amide Source | Reaction Conditions | Notes |

| Sodium amide (NaNH₂) | High temperature in xylene or toluene | Classic method, can lead to side products. |

| Potassium amide (KNH₂) | Low temperature in liquid ammonia | Homogeneous, suitable for sensitive substrates. nih.gov |

| NaH-Iodide Composite | Milder temperatures (e.g., 85°C) in THF | Allows for the use of primary alkylamines. ntu.edu.sg |

Heterocyclic Ring Formation Strategies Incorporating the 2-methylpropyl Moiety

Several named reactions allow for the construction of the pyridine ring from acyclic precursors, where the 4-(2-methylpropyl) group can be introduced as part of one of the starting materials.

Bohlmann-Rahtz Pyridine Synthesis: This two-step method involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a substituted pyridine. nih.govwikipedia.orgdrugfuture.com To synthesize the target compound, an enamine derived from a ketone bearing the isobutyl group could be utilized. Modifications to this method allow for one-pot syntheses under milder conditions using acid catalysis. nih.gov

Kröhnke Pyridine Synthesis: This reaction utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of ammonium acetate (B1210297) to generate highly functionalized pyridines under mild conditions. wikipedia.org By selecting an appropriate α,β-unsaturated carbonyl compound containing the isobutyl moiety, such as 6-methyl-2-hepten-4-one (derived from isovaleraldehyde), this method can be adapted to produce 4-(2-methylpropyl) substituted pyridines.

Guareschi-Thorpe Pyridine Synthesis: This condensation reaction typically involves cyanoacetic ester or cyanoacetamide and a β-dicarbonyl compound in the presence of ammonia to form a 2-pyridone derivative. drugfuture.comnih.gov The resulting pyridone can then be converted to the corresponding 2-aminopyridine. By using a β-dicarbonyl compound containing the isobutyl group, this method can be a viable route. Modern variations of this synthesis utilize green chemistry principles, such as using ammonium carbonate in an aqueous medium. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Transition metal catalysis, particularly with palladium, offers a powerful tool for the formation of C-N bonds in the synthesis of 2-aminopyridines. A common strategy involves the coupling of a 2-halopyridine with an amine. For the synthesis of 2-pyridinamine, 4-(2-methylpropyl)-, this would necessitate the prior synthesis of a 2-halo-4-(2-methylpropyl)pyridine intermediate. The amination of 2-chloropyridines with various amines can be achieved using palladium catalysts, often with high selectivity and tolerance for other functional groups. researchgate.net

The synthesis of the required 2-halo-4-isobutylpyridine precursor can be achieved through several methods. For example, 2-chloro-4-methylpyridine can be synthesized from 2-amino-4-methylpyridine via a Sandmeyer-type reaction. google.com A similar approach could be envisioned starting from 2-amino-4-isobutylpyridine. Alternatively, direct chlorination or bromination of 4-isobutylpyridine could be explored, although this may lead to mixtures of isomers. The synthesis of 2-bromopyridine from 2-aminopyridine via diazotization in the presence of hydrobromic acid and bromine is a well-established procedure that could be adapted. organic-chemistry.orgresearchgate.net

Photochemical Synthesis Routes to Functionalized Pyridines

Photochemical methods represent a modern and often milder approach to the synthesis and functionalization of pyridines. While many photochemical aminations of pyridines target the C3 position, specific conditions can be developed for C2 functionalization. scientificupdate.com Photochemical reactions can proceed via radical intermediates, offering different reactivity and selectivity patterns compared to traditional ionic reactions. scientificupdate.com The application of photoredox catalysis has expanded the scope of these reactions, allowing for the functionalization of pyridines with a variety of groups under mild conditions. However, specific examples of the direct photochemical C2-amination of 4-alkylpyridines to yield the target compound are not yet widely reported.

Functional Group Interconversions and Post-Synthetic Modifications

An alternative to the direct synthesis of the 2-aminopyridine ring is the modification of a pre-existing 4-(2-methylpropyl)pyridine.

Amination Strategies at the Pyridine Ring

The introduction of an amino group at the C2 position of 4-(2-methylpropyl)pyridine can be achieved through various amination strategies.

Chichibabin Amination: As mentioned previously, the direct amination of 4-(2-methylpropyl)pyridine with sodium amide is a primary route. scientificupdate.com

From 2-Halopyridines: A two-step approach involves the initial halogenation of 4-(2-methylpropyl)pyridine at the 2-position, followed by a nucleophilic substitution with an amine. This is a common and versatile method. The halogenation can be achieved using various reagents, and the subsequent amination can be performed thermally or, more efficiently, using transition metal catalysis as described in section 2.1.3.

From Pyridine N-Oxides: Pyridine N-oxides can be activated towards nucleophilic attack. The reaction of 4-(2-methylpropyl)pyridine-N-oxide with activating agents like phosphoryl chloride, followed by reaction with an amine, can lead to the formation of the 2-aminopyridine derivative. A practical one-pot, two-step process for the synthesis of 2-aminopyridines from pyridine N-oxides and activated isocyanides has been reported, yielding isolable N-formylaminopyridine intermediates that can be deprotected to the desired 2-aminopyridine. nih.gov

Table 2: Summary of Synthetic Strategies

| Strategy | Key Features |

| Chichibabin Amination | Direct amination of 4-(2-methylpropyl)pyridine. scientificupdate.com |

| Heterocyclic Ring Formation | Construction of the pyridine ring from acyclic precursors. wikipedia.orgdrugfuture.comnih.gov |

| Transition Metal-Catalyzed Cross-Coupling | Coupling of a 2-halo-4-(2-methylpropyl)pyridine with an amine. researchgate.net |

| Photochemical Synthesis | Modern approach, potential for novel reactivity. scientificupdate.com |

| Functional Group Interconversion | Modification of a pre-existing 4-(2-methylpropyl)pyridine. |

Alkylation and Functionalization at the 4-Position

The introduction of alkyl groups at the C4 position of the pyridine ring is a significant challenge in synthetic chemistry due to the electronic properties of the heterocycle. However, several effective methods have been developed to achieve this transformation with a focus on regioselectivity.

Direct C-H functionalization offers an atom-economical approach to C4-alkylation. The Minisci reaction, a radical-based method, is a powerful tool for this purpose. However, achieving regioselectivity for the C4 position in unsubstituted or minimally substituted pyridines can be problematic, often leading to a mixture of isomers. nih.gov To address this, a strategy involving a removable blocking group at the nitrogen atom has been developed. This approach directs the alkylation to the C4 position. For instance, a blocking group derived from the inexpensive commodity chemical maleic acid can be installed, enabling selective C4-alkylation via a Minisci-type reaction. nih.govchemistryviews.org This method is scalable and has been successfully applied to a range of pyridines and carboxylic acid alkyl sources. nih.gov

Another strategy for C4 functionalization involves the formation of heterocyclic phosphonium salts. Pyridines can be converted into these salts, which then act as versatile intermediates for subsequent bond-forming reactions, including the introduction of alkyl groups. acs.orgacs.orgresearchgate.net This method has shown broad tolerance for various functional groups and can be applied to complex molecular scaffolds. acs.orgacs.org

Metal-catalyzed cross-coupling reactions also provide a reliable route to C4-alkylated pyridines. These methods typically involve the initial preparation of a 4-halopyridine, which then undergoes coupling with an appropriate organometallic reagent. A notable advancement in this area is the use of n-butylsodium for the direct deprotonation and subsequent functionalization of the C4 position, avoiding the need for pre-functionalized pyridines. nih.gov This technique allows for transition-metal-free alkylation with primary alkyl halides. nih.gov Furthermore, transmetalation to zinc chloride enables efficient Negishi cross-coupling with a variety of halides. nih.gov

Recent research has also explored regiodivergent alkylation, where the choice of alkyllithium activator can selectively direct alkylation to either the C2 or C4 position of the pyridine ring. acs.org Specifically, the use of methyllithium with 1,1-diborylalkanes has been shown to favor C4-alkylation. acs.org

The table below summarizes and compares various methods for the C4-alkylation of pyridines.

| Method | Key Features | Advantages | Limitations | Citations |

| Minisci Reaction with Blocking Group | Utilizes a removable maleate-derived blocking group to direct radical alkylation to the C4 position. | High regioselectivity for C4, uses inexpensive starting materials, scalable. | Requires additional steps for introduction and removal of the blocking group. | nih.govchemistryviews.org |

| Heterocyclic Phosphonium Salts | Conversion of pyridine to a phosphonium salt, which then reacts with nucleophiles. | Broad substrate scope, applicable to complex molecules, allows for various C-X bond formations. | Two-step process, may require specific reaction conditions. | acs.orgacs.orgresearchgate.net |

| Direct C4-Metalation | Use of n-butylsodium for direct deprotonation at C4, followed by alkylation. | Avoids pre-functionalization, allows for transition-metal-free alkylation. | Requires strong base, may not be compatible with all functional groups. | nih.gov |

| Regiodivergent Alkylation | Selective C4-alkylation using methyllithium as an activator for 1,1-diborylalkanes. | High regiocontrol based on the choice of reagent. | Requires specific diborylalkane reagents. | acs.org |

Derivatization of the Amino Group

The 2-amino group of 2-pyridinamine and its analogues is a key site for further molecular elaboration, enabling the synthesis of a diverse range of derivatives with varied biological and chemical properties. A variety of methods have been established for the derivatization of this functional group.

Standard N-alkylation and N-acylation reactions are commonly employed to modify the amino group. For instance, the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(2-methoxypropyl)-4-methylpyridine involves the deprotonation of a precursor with sodium hydride followed by reaction with methyl iodide. nih.gov This highlights a typical N-alkylation procedure.

The amino group can also be transformed into other functional groups. For example, it can serve as a precursor for the synthesis of various heterocyclic systems fused to the pyridine ring. Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of complex 2-aminopyridine derivatives. nih.govresearchgate.net These reactions, often proceeding in a one-pot fashion, allow for the construction of diverse molecular scaffolds from simple starting materials. nih.gov

Furthermore, the amino group can be protected to allow for selective reactions at other positions of the pyridine ring. A common protecting group strategy involves the reaction with 2,5-dimethoxytetrahydrofuran to form a pyrrole-protected amine, which can be later deprotected under mild conditions. nih.gov

The following table presents examples of derivatization reactions of the 2-amino group in pyridine systems.

| Reaction Type | Reagents and Conditions | Product Type | Citations |

| N-Alkylation | NaH, MeI in THF | N-methylated derivative | nih.gov |

| Multicomponent Reaction | Enaminones, malononitrile, primary amines | Substituted 2-amino-3-cyanopyridines | nih.govresearchgate.net |

| Deprotection | NH₂OH·HCl in ethanol/water | Free 2-aminopyridine | nih.gov |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and enhance sustainability. These principles focus on the use of environmentally benign solvents, catalysts, and reaction conditions, as well as the design of atom-economical synthetic routes.

One key area of focus is the use of greener reaction media. Microwave-assisted synthesis has been recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and the use of less hazardous solvents like ethanol. nih.govacs.org Solvent-free reaction conditions are also being explored for the synthesis of 2-aminopyridine derivatives through multicomponent reactions, offering a cleaner and more efficient methodology. nih.govresearchgate.net

The development of environmentally friendly catalysts is another important aspect. Iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines, providing a more sustainable alternative to traditional metal catalysts. rsc.org

Multicomponent reactions (MCRs) inherently align with green chemistry principles by combining multiple synthetic steps into a single operation, thereby reducing waste and energy consumption. acs.orgresearchgate.net The one-pot synthesis of novel pyridine derivatives through four-component reactions under microwave irradiation exemplifies this approach, offering excellent yields and pure products with minimal processing. acs.org

The use of pyridine and its derivatives as green solvents or in catalytic systems is also an area of active research. biosynce.com Their potential in biphasic systems, which allow for easy separation and recycling of the solvent, is particularly noteworthy. biosynce.com

The table below highlights some green chemistry approaches applied to the synthesis of pyridine derivatives.

| Green Chemistry Principle | Application in Pyridine Synthesis | Advantages | Citations |

| Alternative Energy Sources | Microwave-assisted synthesis | Shorter reaction times, higher yields, reduced energy consumption. | nih.govacs.org |

| Benign Solvents/Solvent-Free Conditions | Use of ethanol as a solvent; solvent-free multicomponent reactions. | Reduced use of hazardous organic solvents, simplified workup. | nih.govresearchgate.netacs.org |

| Atom Economy | Multicomponent reactions (MCRs) | High efficiency, reduced waste, combination of multiple steps. | acs.orgresearchgate.net |

| Green Catalysts | Iron-catalyzed cyclization | Use of an abundant and less toxic metal catalyst. | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 2 Pyridinamine, 4 2 Methylpropyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. The following sections detail the predicted ¹H and ¹³C NMR spectra, along with a discussion of two-dimensional NMR techniques that would be crucial for the complete structural assignment of 2-Pyridinamine, 4-(2-methylpropyl)-.

The ¹H NMR spectrum of 2-Pyridinamine, 4-(2-methylpropyl)- is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the isobutyl group and the amino group. The predicted chemical shifts are influenced by the electron-donating amino group and the alkyl substituent.

The pyridine ring protons (H-3, H-5, and H-6) would appear in the aromatic region of the spectrum. The isobutyl group protons would be observed in the upfield aliphatic region, showing characteristic splitting patterns. The amino group protons (-NH₂) are anticipated to present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~7.8-8.0 | Doublet | ~5.0 |

| H-5 | ~6.4-6.6 | Doublet of doublets | ~5.0, ~1.5 |

| H-3 | ~6.3-6.5 | Singlet (or narrow doublet) | |

| -NH₂ | ~4.5-5.5 | Broad Singlet | |

| -CH₂- (isobutyl) | ~2.4-2.6 | Doublet | ~7.0 |

| -CH- (isobutyl) | ~1.8-2.0 | Nonet (or multiplet) | ~7.0 |

| -CH₃ (isobutyl) | ~0.9-1.0 | Doublet | ~7.0 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-Pyridinamine, 4-(2-methylpropyl)-, nine distinct carbon signals are expected. The chemical shifts of the pyridine ring carbons are significantly affected by the nitrogen atom and the amino and isobutyl substituents.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158-160 |

| C-6 | ~148-150 |

| C-4 | ~147-149 |

| C-5 | ~112-114 |

| C-3 | ~105-107 |

| -CH₂- (isobutyl) | ~45-47 |

| -CH- (isobutyl) | ~28-30 |

| -CH₃ (isobutyl) | ~22-24 |

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between H-5 and H-6 on the pyridine ring, and within the isobutyl group between the -CH₂-, -CH-, and -CH₃ protons. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. researchgate.net It would be used to assign each carbon signal based on the previously assigned proton signals. For instance, the signal for the -CH₂- protons of the isobutyl group would correlate with the C-7 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. researchgate.net This is crucial for establishing the connectivity between the isobutyl group and the pyridine ring. For example, correlations between the -CH₂- protons of the isobutyl group and carbons C-3, C-4, and C-5 of the pyridine ring would confirm the attachment at the C-4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. semanticscholar.org NOESY would be valuable in determining the preferred conformation of the isobutyl group relative to the pyridine ring.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

The FTIR spectrum of 2-Pyridinamine, 4-(2-methylpropyl)- would be characterized by absorption bands corresponding to the N-H stretching of the amino group, C-H stretching of the aromatic ring and the alkyl group, and various bending and stretching vibrations of the pyridine ring.

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3500 | Asymmetric N-H stretching of -NH₂ |

| 3300-3400 | Symmetric N-H stretching of -NH₂ |

| 3000-3100 | Aromatic C-H stretching |

| 2850-2960 | Aliphatic C-H stretching (isobutyl) |

| ~1640 | N-H scissoring/bending |

| ~1600, ~1560, ~1480 | Pyridine ring C=C and C=N stretching |

| ~1450 | CH₂ scissoring (isobutyl) |

| ~1370 | CH₃ symmetric bending (isobutyl) |

| ~1250 | Aromatic C-N stretching |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 2-Pyridinamine, 4-(2-methylpropyl)- would be expected to show strong signals for the symmetric vibrations of the pyridine ring.

Predicted Raman Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretching |

| ~2920 | Symmetric C-H stretching (isobutyl) |

| ~1610 | Pyridine ring stretching |

| ~1000 | Pyridine ring breathing mode |

| ~800 | Ring C-H out-of-plane bending |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.

For 2-Pyridinamine, 4-(2-methylpropyl)-, the molecular formula is C₉H₁₄N₂. The analysis would yield a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the confirmation of its elemental composition.

The fragmentation of the molecular ion is highly predictable and provides a structural fingerprint. Key fragmentation pathways for this compound would likely involve the isobutyl substituent and the pyridine ring. The most prominent fragmentation would be the loss of a propyl radical (•C₃H₇) via cleavage beta to the ring, or the loss of the entire isobutyl group (•C₄H₉) through benzylic-type cleavage, leading to a stable pyridinium ion. Further fragmentation of the pyridine ring itself can also occur.

Table 1: Predicted Mass Spectrometry Fragmentation Data for 2-Pyridinamine, 4-(2-methylpropyl)- This table is predictive and based on common fragmentation principles. Actual experimental values may vary.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Likely Fragmentation Pathway |

| 150 | [C₉H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 135 | [C₈H₁₁N₂]⁺ | Loss of a methyl radical (•CH₃) from the isobutyl group |

| 107 | [C₆H₇N₂]⁺ | Loss of a propyl radical (•C₃H₇) from the isobutyl group |

| 93 | [C₅H₅N₂]⁺ | Loss of the isobutyl radical (•C₄H₉) |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, a precise model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

Single-crystal X-ray diffraction (SCXRD) provides the most detailed and unambiguous structural information. mdpi.com To perform this analysis, a suitable single crystal of 2-Pyridinamine, 4-(2-methylpropyl)- would need to be grown. This crystal is then mounted in an X-ray diffractometer, and a diffraction pattern is collected. The data from this pattern allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the crystal's symmetry). nih.gov

While a crystal structure for 2-Pyridinamine, 4-(2-methylpropyl)- has not been reported in the literature, the type of data obtained can be illustrated by examining a related compound. For example, the analysis of N-(4-methyl-pyridin-2-yl)-3-oxo-butyramide, another substituted aminopyridine, provided detailed crystallographic information. researchgate.net A similar analysis of the target compound would yield a comparable set of data, definitively confirming its covalent structure and revealing its packing arrangement in the solid state.

Table 2: Example of Single-Crystal X-ray Diffraction Data for an Analogous Compound, 2-Amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol researchgate.net This data is for an illustrative compound and NOT for 2-Pyridinamine, 4-(2-methylpropyl)-.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.0726 |

| b (Å) | 11.8157 |

| c (Å) | 12.0281 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1857.88 |

| Z (Molecules per unit cell) | 4 |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze microcrystalline materials. Instead of a single crystal, a fine powder of the compound is used, which contains a vast number of tiny crystallites in random orientations. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

PXRD is primarily used for:

Phase Identification: The powder pattern is a unique fingerprint for a specific crystalline solid. It can be compared to databases or to a pattern calculated from a known single-crystal structure to confirm the identity and purity of a synthesized compound. mdpi.com

Crystallinity Assessment: The sharpness of the diffraction peaks indicates the degree of crystallinity, with broader peaks suggesting smaller crystallite size or amorphous content.

An experimental PXRD pattern for 2-Pyridinamine, 4-(2-methylpropyl)- would consist of a series of peaks at specific 2θ values, with corresponding relative intensities. This pattern would be unique to its specific crystalline form.

Table 3: Illustrative Powder X-ray Diffraction Data Format This table demonstrates the format of PXRD data and does not represent actual data for the title compound.

| Diffraction Angle (2θ°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 60 |

| 25.8 | 3.45 | 75 |

| 30.5 | 2.93 | 40 |

Computational and Theoretical Investigations of 2 Pyridinamine, 4 2 Methylpropyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate molecular geometry, electronic structure, and various reactivity descriptors.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized molecular geometry and electronic properties of compounds. For molecules analogous to 2-Pyridinamine, 4-(2-methylpropyl)-, DFT calculations, often using basis sets like 6-311++G**, are performed to find the most stable conformation (the lowest energy state). researchgate.net

In a typical study, the initial molecular structure is drawn and then subjected to a full geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For instance, in a study of (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol, DFT calculations were used to determine the dihedral angles between the various rings, revealing a non-planar structure. nih.gov Similarly, for 2-Pyridinamine, 4-(2-methylpropyl)-, DFT would likely show a non-planar geometry due to the steric hindrance of the 2-methylpropyl group and the electronic nature of the aminopyridine scaffold. The electronic structure, including the distribution of electron density and the nature of molecular orbitals, is also a key output of DFT calculations. researchgate.net

| Parameter | Value | Reference Compound |

| Dihedral Angle (Benzene Ring 1 - Benzene Ring 2) | 56.60 (13)° | (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol nih.gov |

| Dihedral Angle (Benzene Ring 2 - Pyridine (B92270) Ring) | 15.13 (14)° | (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol nih.gov |

| Torsion Angle (C11—N2—C14—C15) | 176.40 (2)° | (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol nih.gov |

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity, kinetic stability, and bioactivity of a molecule. nih.gov

Table 2: Representative HOMO-LUMO Energy Gaps for Related Compounds (Note: These values are for illustrative purposes and are not specific to 2-Pyridinamine, 4-(2-methylpropyl)-)

| Compound | EHOMO (a.u.) | ELUMO (a.u.) | Energy Gap (a.u.) |

| (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol | -0.19367 | -0.06476 | 0.128907 |

| Representative Pyridine Derivative on Al-X-Y alloy | Not specified | Not specified | ~0.15 - 0.20 |

Data sourced from a study on a similar Schiff base nih.gov and a general range observed for pyridine derivatives on alloy surfaces researchgate.net.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. nih.gov The MEP surface is color-coded to indicate different potential regions: red areas represent negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green regions correspond to neutral potential. nih.gov

For 2-Pyridinamine, 4-(2-methylpropyl)-, an MEP analysis would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the nitrogen of the amino group, as these are the most electronegative atoms and sites of high electron density. These regions would be the primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the amino group and potentially some regions of the pyridine ring would exhibit positive potential (blue), making them susceptible to nucleophilic interactions.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. MD simulations apply the laws of classical mechanics to predict the movement of atoms and molecules, offering a view of their conformational changes and interactions with their environment, such as a solvent or a biological macromolecule. nih.gov

For a compound like 2-Pyridinamine, 4-(2-methylpropyl)-, MD simulations could be employed to understand its behavior in solution, its ability to permeate membranes, or its binding mode and stability within the active site of a protein. For example, MD simulations of related pyrimidine (B1678525) derivatives have been used to validate docking results and identify key interactions, such as polar and electrostatic interactions, that are crucial for their biological activity. nih.gov Such simulations can reveal the flexibility of the molecule and the stability of any intermolecular hydrogen bonds that may form.

In Silico Prediction of Reactivity and Interaction Potentials

In silico methods encompass a wide range of computational techniques used to predict the properties and activities of molecules. For 2-Pyridinamine, 4-(2-methylpropyl)-, these methods can be used to forecast its chemical reactivity and its potential to interact with other molecules, including biological targets.

The global reactivity descriptors, which are derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, can be calculated to quantify the molecule's reactivity. biomedres.us A low HOMO-LUMO gap, for instance, suggests that the molecule is more reactive. nih.gov

Furthermore, molecular docking, a prominent in silico technique, can predict the preferred binding orientation of 2-Pyridinamine, 4-(2-methylpropyl)- to a receptor or enzyme of interest. nih.gov This method helps in understanding the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. The insights gained from MEP analysis are particularly useful in this context, as they can help to rationalize the observed binding modes.

Chemical Transformations and Reactivity of 2 Pyridinamine, 4 2 Methylpropyl

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally considered electron-deficient and therefore less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. However, the presence of the strongly activating amino group at the C-2 position and the weakly activating isobutyl group at the C-4 position significantly influences the regioselectivity and rate of these reactions.

The amino group is a powerful ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic system, thereby stabilizing the arenium ion intermediate. The isobutyl group, an alkyl substituent, is also an ortho-, para-directing group, albeit weaker, through an inductive electron-donating effect. In the case of 2-Pyridinamine, 4-(2-methylpropyl)-, the directing effects of both substituents reinforce each other.

Considering the positions relative to the activating groups, electrophilic attack is most favored at the C-3 and C-5 positions, which are ortho to the amino group and ortho and meta to the isobutyl group, respectively. Steric hindrance from the isobutyl group might slightly disfavor substitution at the C-5 position. Therefore, a mixture of 3- and 5-substituted products is generally expected, with the 3-substituted isomer often being the major product. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Vigorous reaction conditions are often required for the electrophilic substitution of pyridines.

Nucleophilic Substitution Reactions

The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. However, in 2-Pyridinamine, 4-(2-methylpropyl)-, the amino group at the C-2 position is a poor leaving group. Therefore, direct nucleophilic displacement of the amino group is challenging and generally requires activation.

One strategy to facilitate nucleophilic substitution is the conversion of the amino group into a better leaving group, such as a diazonium salt. Alternatively, metal-catalyzed reactions, such as the Buchwald-Hartwig amination, can be employed to achieve nucleophilic substitution at other positions if a suitable leaving group (e.g., a halogen) is present on the ring.

Furthermore, the pyridine nitrogen can be activated by coordination to a transition metal, such as ruthenium(II), which enhances the electrophilicity of the ring and enables SNAr reactions with amines as nucleophiles. This η⁶-coordination activation strategy allows for the substitution of the amino group itself. nih.gov

Reactions Involving the Amine Functionality

The exocyclic amino group of 2-Pyridinamine, 4-(2-methylpropyl)- undergoes a variety of characteristic reactions.

Acylation: The amino group can be readily acylated with acylating agents such as acetic anhydride (B1165640) or acyl chlorides to form the corresponding amides. bio-conferences.org Studies on the acetylation of aminopyridines indicate that the reaction typically occurs directly at the exocyclic nitrogen. bio-conferences.org

Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents. To avoid competing alkylation at the more basic ring nitrogen, specific reaction conditions or catalysts may be required. For instance, metal-free N-alkylation of 2-aminopyridines with 1,2-diketones can be catalyzed by BF₃·OEt₂. nih.gov Reductive alkylation, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like formic acid, is another effective method for N-monoalkylation. researchgate.net

Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgrsc.orge3s-conferences.org These diazonium salts are versatile intermediates that can be subsequently displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce a wide range of functional groups, including halogens, cyano, and hydroxyl groups. The diazotization of 2-aminopyridines in dilute mineral acids leads to the formation of diazonium ions which can hydrolyze to the corresponding hydroxypyridines. organic-chemistry.org

Oxidative and Reductive Transformations

Oxidative Transformations: The oxidation of 2-aminopyridines can be complex. While the pyridine ring itself is relatively resistant to oxidation, the amino group can be susceptible. Strong oxidizing agents may lead to the formation of nitro or nitroso compounds, or even ring-opened products. The oxidation of 4-substituted N-aminopyridinium salts with agents like aqueous bromine can lead to the formation of 1,1'-azopyridinium salts. organic-chemistry.org Specific oxidation of the isobutyl group without affecting the aminopyridine core would require carefully controlled reaction conditions.

Reductive Transformations: The pyridine ring of 2-aminopyridines can be reduced to the corresponding piperidine (B6355638) derivative under catalytic hydrogenation conditions. nih.gov Various catalysts, such as rhodium on carbon or platinum oxide, can be employed for this transformation. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction.

Cyclization Reactions for Fused Ring Systems

2-Pyridinamine, 4-(2-methylpropyl)- serves as a valuable precursor for the synthesis of various fused heterocyclic systems, which are important scaffolds in medicinal chemistry. The bifunctional nature of the molecule, containing both a ring nitrogen and an exocyclic amino group, allows for the construction of five- and six-membered rings fused to the pyridine core.

Imidazo[1,2-a]pyridines: One of the most common applications is the synthesis of imidazo[1,2-a]pyridines. This can be achieved through several methods, including the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. bio-conferences.org Various catalytic systems, including copper and iron, have been developed to facilitate this transformation under milder conditions. nih.gov Multicomponent reactions involving a 2-aminopyridine, an aldehyde, and an isonitrile or alkyne also provide efficient routes to substituted imidazo[1,2-a]pyridines. bio-conferences.org

Triazolo[4,3-a]pyridines: The reaction of 2-hydrazinopyridines (which can be derived from 2-aminopyridines) with various one-carbon synthons leads to the formation of the triazolo[4,3-a]pyridine ring system. For example, an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides 3-amino- nih.govtriazolo[4,3-a]pyridines. organic-chemistry.org Palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by dehydration is another route. organic-chemistry.org

Pyrimido[1,2-a]pyridines: Condensation reactions of 2-aminopyridines with β-dicarbonyl compounds or their equivalents can be used to construct the pyrimido[1,2-a]pyridine framework. For instance, a solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines has been reported.

The versatility of 2-Pyridinamine, 4-(2-methylpropyl)- in these cyclization reactions underscores its importance as a key intermediate in the synthesis of diverse and complex heterocyclic molecules.

Coordination Chemistry of 2 Pyridinamine, 4 2 Methylpropyl

Ligand Design Principles and Coordination Modes

The coordination chemistry of 2-aminopyridines, including 2-Pyridinamine, 4-(2-methylpropyl)-, is a widely researched area due to the ligands' ready availability and their steric and electronic versatility. mdpi.comresearchgate.netnih.gov These ligands are considered valuable alternatives to traditional cyclopentadienyl (B1206354) ligands in coordination chemistry. nih.gov A key principle in their design is the ability to modify steric bulk and fine-tune electronic effects, which allows for precise control over the metal-to-ligand stoichiometry and the properties of the resulting metal complexes. nih.gov The introduction of bulky substituents, such as the 4-(2-methylpropyl) group, is a strategic design element used to stabilize metal centers, including p-block elements, early transition metals, and lanthanides. mdpi.comresearchgate.net

Monodentate Coordination via Pyridine (B92270) Nitrogen

While 2-aminopyridine (B139424) derivatives typically act as bidentate ligands, they can also exhibit monodentate coordination. This occurs through the pyridine nitrogen atom, a coordination mode that is considered relatively rare. mdpi.comresearchgate.net This η¹-coordination fashion is particularly observed when the metal center is resistant to accepting the six electrons that would result from a π-coordination. mdpi.com For instance, in certain halide-containing iron(II) complexes, the aminopyridine ligand adopts this rare η¹-coordination through the pyridine nitrogen instead of the more common chelating mode. mdpi.comresearchgate.net Similarly, studies on copper(II) carboxylate complexes with 4-aminopyridine (B3432731) have shown that the ligand coordinates exclusively through the endocyclic nitrogen atom. rsc.org Monodentate ligands are essentially Lewis bases that donate a single pair of electrons to a metal atom. purdue.edu

Chelation and Bridging Modes with Related Aminopyridines

The most prevalent coordination modes for 2-aminopyridine ligands are chelation and bridging. mdpi.comresearchgate.net Chelation involves the ligand binding to a central metal atom through two donor sites to form a ring structure. In the case of 2-aminopyridines, this occurs via the nitrogen atom of the pyridine ring and the nitrogen atom of the exocyclic amino group, forming a stable five-membered ring. pvpcollegepatoda.orgresearchgate.net

Bridging is another common coordination behavior where the aminopyridine ligand links two or more metal centers. mdpi.comresearchgate.netpvpcollegepatoda.org This mode is crucial in the formation of polynuclear complexes and coordination polymers. While ethylenediamine (B42938) is well-known for its bridging capabilities, 2-aminopyridine also demonstrates this capacity, contributing to the structural diversity of its metal complexes. pvpcollegepatoda.org The balance between chelating and bridging modes can be influenced by factors such as the steric bulk of substituents on the ligand and the nature of the metal ion and other co-ligands present in the coordination sphere. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-aminopyridine ligands is typically straightforward. A common method involves the reaction of a metal salt, such as a chloride or acetate (B1210297), with the aminopyridine ligand in a suitable solvent. ekb.eg For instance, an aqueous solution of a metal salt can be added to an ethanolic solution of the ligand, often followed by refluxing for several hours to facilitate the complex formation. ekb.egsemanticscholar.org

Transition Metal Complexes (e.g., Copper(II), Iron(II) complexes)

Iron(II) Complexes: The coordination chemistry of 2-aminopyridines with iron(II) has been explored, leading to the synthesis of novel complexes. For example, the reaction of a bulky aminopyridine with anhydrous iron(II) bromide (FeBr₂) and iron(II) iodide (FeI₂) in tetrahydrofuran (B95107) (THF) yields dimeric and monomeric complexes, respectively. mdpi.comresearchgate.net In both structures, the aminopyridine ligand exhibits a rare η¹-coordination to the iron center through the pyridine nitrogen. mdpi.comresearchgate.net The formation of a dimer versus a monomer has been attributed to the different sizes of the halide ligands. mdpi.com Dimeric iron(II) chloride complexes supported by aminopyridine ligands have also been synthesized and characterized. nsf.gov

Table 1: Crystallographic Data for Selected Iron(II) Aminopyridine Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

|---|---|---|---|---|---|---|---|---|

| [ApHFeBr(µ-Br)]₂ | C₄₄H₆₀Br₄Fe₂N₄ | Monoclinic | C2/c | 25.5750(5) | 10.5150(5) | 18.9610(8) | 97.892(5) | mdpi.comresearchgate.net |

| [ApHFeI₂(thf)] | C₂₆H₃₈FeI₂N₂O | Monoclinic | P2₁/c | 10.3180(7) | 16.1080(10) | 18.6580(11) | 102.038(5) | mdpi.comresearchgate.net |

*ApH = N-(2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine

Copper(II) Complexes: A variety of copper(II) complexes with aminopyridine and related ligands have been synthesized, displaying diverse coordination geometries. nih.govmdpi.com For instance, complexes with 4-aminopyridine have been prepared, showing square pyramidal coordination geometry around the Cu(II) ion. nih.gov The reaction of copper(II) acetate with 4-aminopyridine can lead to two different isomeric monomeric complexes, both featuring a trans arrangement of the ligands and monodentate coordination through the pyridine nitrogen. rsc.org Other research has focused on Cu(II) complexes with Schiff base ligands derived from 4-aminoantipyrine, which also contain a pyridine-like nitrogen, resulting in complexes with square planar or octahedral geometries. nih.gov

Main Group Metal Complexes

The versatility of aminopyridinato ligands extends to the stabilization of main group metal complexes. nih.gov Bulky versions of these ligands have proven effective in controlling the metal-to-ligand stoichiometry and stabilizing complexes of p-block elements. mdpi.comresearchgate.net The coordination chemistry of these ligands with main group metals has been a subject of review, highlighting the significant advances in this area. nih.gov For example, cadmium(II), a group 12 metal, forms complexes with 4-aminopyridine and isothiocyanate, resulting in an octahedral coordination environment. nih.gov Furthermore, the coordination chemistry of magnesium, a key main group element, has been extensively studied with various bio-relevant ligands, often resulting in six-coordinate, octahedral geometries. nih.gov

Applications of 2-Pyridinamine, 4-(2-methylpropyl)- Metal Complexes in Catalysis

Metal complexes derived from aminopyridine ligands have emerged as promising catalysts in various organic transformations. ekb.egresearchgate.net

Polymerization Catalysis: Group IV metal complexes stabilized by aminopyridinato ligands have shown significant catalytic activity for olefin polymerization when activated with methylaluminoxane (B55162) (MAO). researchgate.netvot.pl Iron(II) complexes bearing aminopyridine ligands have also been successfully employed as catalysts for Atom Transfer Radical Polymerization (ATRP). nsf.govrsc.org Notably, aminopyridine-iron(II) complexes were found to be more efficient catalysts for the polymerization of styrene (B11656) compared to their iminopyridine counterparts. rsc.org The steric and electronic properties of the aminopyridine ligand, such as the presence of a t-butyl group, can influence the catalytic activity, with more electron-donating and sterically hindered ligands potentially improving the rate of polymerization. nsf.gov

Oxidation Catalysis: Iron complexes supported by related α-iminopyridine ligands have demonstrated catalytic activity in the oxidation of substrates like cyclohexane, activated methylene (B1212753) groups, and secondary alcohols to their corresponding ketones, using peroxides as the oxidant. rsc.org The structure of the ligand plays a crucial role in determining the activity of the metal complex. rsc.org The reactivity of iron(II)-thiolate complexes with bis(imino)pyridine ligands towards O₂ activation has also been investigated, showing that the presence of the thiolate ligand is essential for the reactivity. nih.gov

The broad utility of pyridine-based ligands in catalysis is further exemplified by terpyridine-metal complexes, which are effective in challenging reactions such as C-C bond formation and hydrofunctionalization. nih.gov

Lack of Specific Research Data Precludes a Detailed Analysis of the Supramolecular Chemistry of 2-Pyridinamine, 4-(2-methylpropyl)- Coordination Compounds

A comprehensive review of available scientific literature reveals a significant gap in the specific area of coordination chemistry concerning the ligand 2-Pyridinamine, 4-(2-methylpropyl)-, also known as 4-isobutyl-2-aminopyridine. While the broader field of coordination chemistry of substituted aminopyridines is well-documented, specific research detailing the supramolecular assembly and noncovalent interactions within coordination compounds of this particular ligand is not presently available in published studies.

The formation of extended supramolecular architectures in coordination chemistry is fundamentally governed by noncovalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions dictate the final three-dimensional arrangement of molecules in the solid state, influencing properties such as solubility, stability, and catalytic activity. For many substituted pyridine ligands, extensive research has elucidated how different functional groups and their positions on the pyridine ring direct these interactions. For instance, studies on related molecules like 3-aminopyridine (B143674) and 4-aminopyridine have shown the formation of one- and three-dimensional structures through a network of hydrogen bonds (N-H···S, N-H···N, N-H···Cl) and π-π stacking.

However, without specific crystallographic data from single-crystal X-ray diffraction studies of coordination compounds containing 2-Pyridinamine, 4-(2-methylpropyl)-, any discussion of its supramolecular chemistry remains speculative. Such studies are essential to provide concrete evidence of the types of noncovalent interactions present and to measure key geometric parameters like bond lengths, bond angles, and intermolecular distances. These data would be necessary to construct and analyze the intricate supramolecular networks.

Due to the absence of specific research and the corresponding empirical data on the coordination compounds of 2-Pyridinamine, 4-(2-methylpropyl)-, it is not possible to provide a detailed and scientifically accurate account of its supramolecular assembly and the noncovalent interactions involved. Further experimental research is required to explore and characterize the coordination chemistry of this specific ligand.

Structure Activity Relationship Sar Studies and Analog Design Pertaining to the 2 Pyridinamine Scaffold

Systematic Modification of the 4-(2-methylpropyl) Substituent

The isobutyl group at the 4-position of the pyridine (B92270) ring is a key determinant of the molecule's properties. Systematic modifications of this substituent have been explored to optimize activity and selectivity for various biological targets.

Research has shown that altering the size, shape, and lipophilicity of the alkyl group at the 4-position can significantly impact biological activity. For instance, in the development of inhibitors for certain enzymes, the length and branching of this alkyl chain are critical. Studies have demonstrated that both increasing and decreasing the chain length, as well as introducing cyclic structures in place of the isobutyl group, can modulate the inhibitory potency.

The following table summarizes the effects of various substitutions at the 4-position on the activity of 2-pyridinamine analogs, based on hypothetical data for illustrative purposes.

| Substituent at C4-Position | Relative Potency | Observations |

| Methyl | + | Reduced potency compared to isobutyl |

| Ethyl | ++ | Moderate potency |

| Propyl | +++ | Increased potency |

| Isobutyl (2-methylpropyl) | ++++ | Optimal potency in this series |

| tert-Butyl | ++ | Reduced potency due to steric hindrance |

| Cyclohexyl | +++ | Potency comparable to linear alkyl chains |

Exploration of Substituents at Other Pyridine Ring Positions

The exploration of substituents at other positions on the pyridine ring (C3, C5, and C6) has been a fruitful strategy for refining the pharmacological profile of 2-pyridinamine derivatives. The introduction of various functional groups can influence the molecule's electronics, conformation, and potential for additional binding interactions.

For example, the introduction of small electron-withdrawing or electron-donating groups at the C3 or C5 positions can fine-tune the basicity of the pyridine nitrogen and the 2-amino group, which can be crucial for target binding. Halogenation at these positions has also been investigated to enhance binding affinity through halogen bonding or to modulate metabolic stability.

Substitution at the C6 position, adjacent to the 2-amino group, can have a profound impact on the molecule's conformation and its ability to interact with the target protein. Studies on related 2-aminopyridine (B139424) series have shown that introducing substituents at the 6-position can lead to potent and selective inhibitors of enzymes like inducible nitric oxide synthase (iNOS). nih.gov

A hypothetical summary of the impact of substitutions at various ring positions is presented in the table below.

| Position | Substituent Type | General Effect on Activity |

| C3 | Small alkyl, Halogen | Can improve potency and selectivity |

| C5 | Electron-withdrawing groups | May enhance binding affinity |

| C6 | Alkyl, Fluoroalkyl | Can significantly increase potency |

Alterations of the 2-Amino Functionality

The 2-amino group is a critical feature of the 2-pyridinamine scaffold, often participating in key hydrogen bonding interactions with the biological target. Modifications to this group, such as acylation, alkylation, or incorporation into a heterocyclic ring system, can dramatically alter the compound's biological activity.

SAR studies have shown that while the primary amino group is often essential for activity, in some cases, secondary or tertiary amines can be tolerated or even beneficial. For instance, N-alkylation can increase lipophilicity and cell permeability. Acylation can serve as a prodrug strategy or introduce new interaction points.

The following table illustrates potential outcomes of modifying the 2-amino group.

| Modification | Resulting Functional Group | Potential Impact on Activity |

| Mono-alkylation | Secondary amine | May be tolerated or improve activity |

| Di-alkylation | Tertiary amine | Often leads to a loss of activity |

| Acylation | Amide | Can alter binding mode and properties |

| Incorporation into a ring | Fused heterocycle | Can create novel, potent analogs |

Computational SAR Modeling and Cheminformatics

Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and cheminformatics, play a vital role in understanding the SAR of 2-pyridinamine derivatives and in the rational design of new analogs. nih.govresearchgate.net These methods use statistical and computational techniques to correlate the chemical structure of compounds with their biological activities. nih.govresearchgate.net

QSAR models can be developed to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov These models often use descriptors that quantify various molecular properties, such as electronic effects, hydrophobicity, and steric parameters. For instance, a computational analysis of thieno[2,3-b]pyridine (B153569) derivatives, which share a similar structural motif, utilized parameters like HOMO and LUMO energy, electrostatic potential maps, and dipole moments to gain insights into their SAR. nih.gov

Cheminformatics tools are employed to analyze large datasets of chemical structures and their associated biological data, helping to identify key structural features responsible for activity and to design focused libraries for screening.

Design of Targeted Libraries for Specific Research Applications

The knowledge gained from SAR studies is applied to the design of targeted or focused libraries of 2-pyridinamine analogs for specific research applications. researchgate.netnih.gov These libraries are collections of structurally related compounds designed to systematically explore the chemical space around the 2-pyridinamine scaffold.

For example, if a particular 2-pyridinamine derivative shows promising activity against a specific protein kinase, a targeted library would be designed to explore a variety of substituents at key positions on the pyridine ring and the 2-amino group. This approach allows for the rapid identification of compounds with improved potency, selectivity, and pharmacokinetic properties. The design of such libraries often involves computational methods to select for diversity and drug-like properties. nih.gov Companies now offer the design of target-focused libraries for various applications, including for protein kinases, GPCRs, and ion channels. otavachemicals.com

Role of 2 Pyridinamine, 4 2 Methylpropyl As a Synthetic Intermediate

Precursor in the Synthesis of Heterocyclic Scaffolds

The 2-aminopyridine (B139424) moiety is a well-established precursor for the synthesis of a wide range of heterocyclic compounds. nih.govnih.gov This reactivity is harnessed in the case of 2-Pyridinamine, 4-(2-methylpropyl)- to construct more elaborate molecular architectures. The amino group provides a nucleophilic center that readily participates in cyclization reactions, while the pyridine (B92270) nitrogen can also be involved in ring-forming processes.

One significant application is in the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds with notable biological activities. The reaction of 2-aminopyridines with α-haloketones or propargyl alcohols provides a direct route to these bicyclic systems. nih.gov For instance, the NaIO4/TBHP-promoted (3+2) cycloaddition reaction of 2-aminopyridines with propargyl alcohols offers a method to produce C3-carbonylated imidazopyridines. nih.gov While specific examples detailing the use of 4-isobutyl-2-aminopyridine in these exact reactions are not prevalent in readily available literature, the general reactivity pattern of 2-aminopyridines strongly suggests its suitability as a precursor for 4-isobutyl-substituted imidazo[1,2-a]pyridines.

Furthermore, multicomponent reactions (MCRs) provide an efficient strategy for the synthesis of complex heterocyclic structures from simple starting materials in a single step. frontiersin.org 2-Aminopyridines are frequently employed in MCRs to generate diverse libraries of compounds. nih.gov For example, a one-pot, three-component reaction between N,N-dimethylacroleines, sulfonylacetonitriles, and primary amines or ammonia (B1221849) has been developed for the synthesis of 3-sulfonyl-2-aminopyridines, which are valuable building blocks in drug discovery. acs.org The isobutyl group at the 4-position of 2-Pyridinamine, 4-(2-methylpropyl)- would be expected to influence the solubility and electronic properties of the resulting heterocyclic scaffolds.

Building Block for Complex Organic Molecules

The utility of 2-Pyridinamine, 4-(2-methylpropyl)- extends to its role as a fundamental building block in the construction of more complex and often biologically active organic molecules. Its amine functionality allows for a variety of chemical transformations, including acylation, alkylation, and participation in coupling reactions.

A significant area where aminopyridine derivatives are employed is in the development of kinase inhibitors for cancer therapy. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in cancer. nih.gov Many kinase inhibitors feature a heterocyclic core, and the 2-aminopyridine scaffold is a common motif. For example, derivatives of N-(4-aminopyridin-2-yl)amides have been designed and synthesized as B-Raf(V600E) inhibitors. nih.gov The synthesis of these complex molecules often involves the coupling of the aminopyridine core with other functionalized fragments.

The following table summarizes the role of the broader class of 2-aminopyridines in the synthesis of specific kinase inhibitors, highlighting the potential applications for 2-Pyridinamine, 4-(2-methylpropyl)- as a starting material.

| Target Kinase | Resulting Inhibitor Class | Synthetic Strategy |

| B-Raf(V600E) | N-(4-aminopyridin-2-yl)amides | Amide coupling reactions |

| PI3K | Pyridinyl-benzenesulfonamide derivatives | Multi-step synthesis involving coupling reactions |

| p38 MAP Kinase | Imidazo[4,5-b]pyridin-2-one derivatives | Structure-based design and synthesis |

Intermediate in the Preparation of Advanced Materials

Beyond its application in medicinal chemistry, the 2-aminopyridine scaffold is also a valuable intermediate in the synthesis of advanced materials with unique properties. The ability of the amino group to be functionalized allows for the incorporation of this unit into larger polymeric structures or for its use in creating materials with specific optical or electronic properties.

One area of interest is the development of fluorescent materials. Unsubstituted pyridin-2-amine itself exhibits a high quantum yield, making it a promising scaffold for fluorescent probes. nih.gov By introducing various substituents, the fluorescent properties of aminopyridines can be tuned. The synthesis of highly substituted aminopyridines can be achieved through methods such as the Rh-catalyzed coupling of vinyl azides with isonitriles, followed by cyclization with an alkyne. nih.gov The isobutyl group in 2-Pyridinamine, 4-(2-methylpropyl)- could potentially influence the photophysical properties of such fluorescent materials. The use of 2-aminopyridine as a fluorometric label for the analysis of polysaccharides like dextran (B179266) sulfate (B86663) sodium further highlights its utility in this area. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Pyridinamine, 4-(2-methylpropyl)-, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step organic synthesis is typically employed. For example, nucleophilic substitution on a pre-functionalized pyridine core can introduce the 2-methylpropyl group. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly affect regioselectivity. Use HPLC or GC-MS to monitor intermediate purity .

- Key Considerations : Optimize protecting group strategies for the amine moiety to prevent undesired side reactions. For scalability, evaluate solvent recovery and catalyst recycling.

Q. How can the structure of 2-Pyridinamine, 4-(2-methylpropyl)-, be confirmed experimentally?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and 2D spectra to confirm substituent positions.

- X-ray crystallography : Use SHELX software for structure refinement (e.g., SHELXL for small-molecule refinement) to resolve ambiguities in stereochemistry .

- Mass spectrometry : Validate molecular weight and fragmentation patterns.

Q. What preliminary biological screening methods are suitable for assessing its bioactivity?

- Methodology :

- In vitro assays : Test against enzyme targets (e.g., kinases) or cell lines (e.g., cancer models) using dose-response curves (IC/EC).

- Solubility studies : Use dynamic light scattering (DLS) to assess aqueous solubility, which impacts bioactivity interpretation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity?

- Methodology : Compare crystal structures of the compound bound to different biological targets (e.g., receptors or enzymes). Use SHELXPRO to analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that explain variations in activity. For example, conformational flexibility in the 2-methylpropyl group may alter binding affinity .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins.

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing/donating groups on the pyridine ring) with bioactivity data. Validate predictions with synthetic analogs .

Q. How can impurities in synthesized batches be identified and quantified?

- Methodology :

- HPLC with UV/HRMS detection : Use a C18 column (e.g., 5 µm, 250 mm × 4.6 mm) and gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities.

- Reference standards : Compare retention times and spectral data with known impurities (e.g., propanamide derivatives listed in pharmaceutical impurity databases) .

Q. What experimental designs address discrepancies in solubility and stability data across studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.